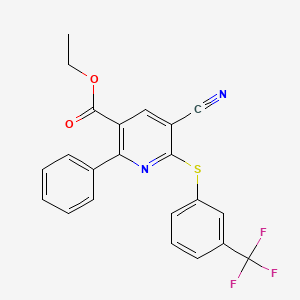

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate

Description

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate (CAS 306980-09-6) is a nicotinate derivative featuring a trifluoromethylphenylsulfanyl moiety at the 6-position of its pyridine core. Its molecular formula is C₂₃H₁₇F₃N₂O₂S, with a molecular weight of 442.45 g/mol . Key physical properties include a density of 1.4±0.1 g/cm³, boiling point of 552.8±50.0 °C, and flash point of 288.1±30.1 °C .

Properties

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2O2S/c1-2-29-21(28)18-11-15(13-26)20(27-19(18)14-7-4-3-5-8-14)30-17-10-6-9-16(12-17)22(23,24)25/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOPDHXBVIFMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano, phenyl, and trifluoromethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is typically performed using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfonyl)nicotinate | |

| mCPBA | Dichloromethane, RT | Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfinyl)nicotinate |

The trifluoromethyl group enhances the electron-deficient nature of the aromatic ring, stabilizing the oxidized sulfur species.

Reduction of the Cyano Group

The cyano (-CN) group is reduced to a primary amine (-CH₂NH₂) using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran (THF), 0°C→RT | Ethyl 5-(aminomethyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate | |

| H₂ (1 atm), Pd/C | Ethanol, 50°C | Ethyl 5-(aminomethyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate |

Reduction proceeds via intermediate imine formation, followed by hydrolysis to the amine.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagent | Product | Reference |

|---|---|---|---|

| NaOH (2M) | Ethanol/H₂O, reflux | 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinic acid | |

| HCl (6M) | H₂O/EtOH, reflux | 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinic acid |

The cyano group remains intact under these conditions due to its stability in aqueous media.

Electrophilic Aromatic Substitution

The phenyl and trifluoromethylphenyl rings undergo electrophilic substitution, with regioselectivity dictated by the electron-withdrawing trifluoromethyl group.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C→RT | 3-nitro derivatives on the trifluoromethylphenyl ring | |

| Halogenation | Cl₂/FeCl₃ | Dichloromethane, RT | 4-chloro derivatives on the phenyl ring |

The trifluoromethyl group directs incoming electrophiles to the meta position on its attached ring.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to the presence of halogen substituents (introduced via prior functionalization).

| Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-cyano-6-bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | Ethyl 5-cyano-2,6-diphenyl-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate | 78% |

Optimized conditions include Cs₂CO₃ as a base in 1,4-dioxane at reflux .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group can be displaced by nucleophiles under basic conditions, though this is less common due to the stability of the C–S bond.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C | Ethyl 5-cyano-2-phenyl-6-(methoxy)nicotinate |

Mechanistic Insights

-

Cyano Group Activation : The electron-withdrawing cyano group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack during hydrolysis or reduction.

-

Sulfanyl Group Reactivity : The sulfur atom’s lone pairs participate in resonance with the aromatic system, moderating its oxidation potential.

-

Trifluoromethyl Effects : The -CF₃ group enhances oxidative stability and directs electrophilic substitution meta to itself.

This compound’s multifunctional design enables its use in synthesizing complex heterocycles and bioactive molecules, particularly in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate serves as a building block in the synthesis of more complex organic molecules. Its synthesis typically involves multi-step organic reactions, often utilizing methods such as:

- Suzuki–Miyaura coupling : This transition metal-catalyzed reaction is favored for its mild conditions and functional group tolerance.

- Reagents and Catalysts : Common reagents include ethyl nicotinate, trifluoromethyl phenyl sulfide, and various catalysts to facilitate the reaction.

These synthetic routes enable the production of derivatives that can be tailored for specific applications in research and industry.

Biological Research

The compound has been investigated for its potential biological activities, which include:

- Antiviral Properties : Studies indicate that compounds with similar structures exhibit antiviral effects, making this compound a candidate for further exploration in virology.

- Anticancer Activity : Preliminary research suggests that this compound may interact with biological targets relevant to cancer pathways, warranting further investigation into its therapeutic potential .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its therapeutic properties . The presence of the cyano and trifluoromethyl groups enhances its lipophilicity and stability, which are critical factors in drug design. Potential applications include:

- Lead Compounds in Drug Discovery : this compound can serve as a lead compound for developing new drugs targeting specific diseases.

Industrial Applications

The compound is also utilized in industrial settings for developing new materials and chemical processes. Its unique properties allow it to function effectively in various applications such as:

- Material Science : It can be used in the formulation of specialty chemicals that require specific reactivity or stability characteristics.

- Antiviral Activity Evaluation : A study investigating structurally similar compounds revealed promising antiviral effects against specific viruses, suggesting that this compound could exhibit similar properties.

- Cancer Pathway Interaction Studies : Research focused on the interaction of related compounds with cancer pathways demonstrated potential mechanisms through which this compound might exert therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound is Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (CAS 477866-73-2) . Both compounds share the same nicotinate ester core but differ in the substituents on the phenylsulfanyl group.

*Predicted using fragment-based methods; trifluoromethyl groups increase lipophilicity more than chlorine atoms.

Electronic and Bioactivity Implications

- Trifluoromethyl (CF₃) vs. Chlorine (Cl): The CF₃ group is a stronger electron-withdrawing substituent than Cl, which may enhance π-π stacking interactions with aromatic residues in biological targets. However, chlorine’s ability to participate in halogen bonding could compensate in certain contexts .

- Synthetic Accessibility: Introducing a CF₃ group typically requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), while chlorination is more straightforward via electrophilic substitution .

Comparison with Benzothiazole Derivatives

The European patent (EP3348550A1) describes benzothiazole-based analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . While these share a trifluoromethyl group, their benzothiazole core and acetamide functionality differ fundamentally from the nicotinate scaffold. Benzothiazoles often exhibit kinase inhibitory activity, whereas nicotinate derivatives may target enzymes like phosphodiesterases or cytochrome P450 isoforms due to their ester and cyano groups .

Functional Analog: Montelukast

Montelukast () contains a sulfanyl group and quinoline moiety but is structurally distinct. Its clinical success as a leukotriene antagonist highlights the importance of sulfanyl groups in drug design for receptor binding and pharmacokinetics. However, the target compound’s pyridine core and trifluoromethylphenyl group may offer superior blood-brain barrier penetration compared to Montelukast’s bulkier structure .

Biological Activity

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate is a complex organic compound belonging to the nicotinate class, characterized by its unique structural features, including a cyano group, a phenyl group, and a trifluoromethyl benzyl sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C₃₁H₂₃F₃N₂O₂S

- Molecular Weight : Approximately 442.46 g/mol

The trifluoromethyl group enhances the compound's stability and lipophilicity, which may contribute to its biological activity compared to similar compounds .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of antidiabetic and antioxidant properties.

Antidiabetic Activity

A study focusing on related compounds demonstrated that certain analogues exhibited promising results against various in vitro antidiabetic targets. The compound showed inhibition rates against α-glucosidase, α-amylase, PTP1B, and DPPH free radicals, suggesting potential as a multitarget antidiabetic agent:

| Target | IC₅₀ (μM) | Inhibition (%) |

|---|---|---|

| α-glucosidase | 6.28 | 83.13 |

| α-amylase | 4.58 | 78.85 |

| PTP1B | 0.91 | 88.35 |

| DPPH (antioxidant) | 2.36 | 92.23 |

These results indicate that the compound may inhibit key enzymes involved in carbohydrate metabolism, thereby contributing to blood sugar regulation .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. The compound exhibited an IC₅₀ value of 2.36 μM, indicating its effectiveness in scavenging free radicals. This property is crucial for protecting cellular components from oxidative stress, which is linked to various diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of compounds similar to this compound:

- In Vitro Studies : Research has shown that derivatives with similar structures can effectively inhibit enzymes implicated in diabetes and oxidative stress, establishing a framework for further investigation into the pharmacological potential of Ethyl 5-cyano compounds .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds with target enzymes, supporting experimental findings regarding their inhibitory activities .

- Toxicity Assessments : Preliminary toxicity studies on related compounds indicated no significant adverse effects in animal models at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a general procedure (as seen in nicotinate derivatives) includes:

Sulfanyl group introduction : Reacting a halogenated nicotinate intermediate (e.g., 6-chloro derivative) with 3-(trifluoromethyl)thiophenol under basic conditions (e.g., K₂CO₃ in DMF).

Cyano group installation : Using cyanation agents like CuCN or Pd-catalyzed cross-coupling.

Characterization via H/C NMR and mass spectrometry (MS) is critical, as shown in analogous nicotinate syntheses .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., phenyl, trifluoromethyl, and ester groups). For example, ester carbonyls appear at ~165–170 ppm in C NMR .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H] or [M+Na]), with fragmentation patterns verifying functional groups.

- Elemental Analysis : Validates purity and empirical formula (e.g., C, H, N content within 0.4% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during sulfanyl group incorporation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of thiophenol derivatives.

- Base Optimization : Use of stronger bases (e.g., NaH) or milder alternatives (K₂CO₃) to balance reactivity and side reactions.

- Temperature Control : Reactions at 80–100°C often improve kinetics without decomposition. Monitor progress via TLC or HPLC .

Q. How to resolve contradictory NMR data in structural elucidation (e.g., overlapping peaks or ambiguous coupling constants)?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate H-C signals, clarifying connectivity (e.g., distinguishing phenyl vs. trifluoromethylphenyl environments).

- Variable Temperature NMR : Reduces signal overlap by altering molecular mobility.

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in structurally related esters .

Q. What strategies identify and quantify synthesis by-products or impurities?

- Methodological Answer :

- HPLC-MS with Reverse-Phase Columns : Separates impurities based on polarity (e.g., unreacted starting materials or de-esterified products).

- Spiking Experiments : Compare retention times with known impurities (e.g., ethyl ester hydrolysis products) .

- Quantitative F NMR : Leverages the distinct F signal of the trifluoromethyl group for impurity quantification .

Q. How does modifying the sulfanyl group’s substituents impact biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., replacing CF₃ with Cl or OCH₃).

- Pharmacological Assays : Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) using fluorometric assays. Compare IC₅₀ values to establish trends, as demonstrated in nicotinate-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.